molecular formula C13H8BrNO2S B14206317 Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate CAS No. 918145-24-1

Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate

Cat. No.: B14206317
CAS No.: 918145-24-1
M. Wt: 322.18 g/mol
InChI Key: HFIKGDCOPWQXDY-UHFFFAOYSA-N
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Description

Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylate ester group at the 2nd position of the thieno[2,3-B]quinoline ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate typically involves the bromination of a thieno[2,3-B]quinoline precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The esterification can be achieved using methanol in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener bromination methods to enhance yield and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Organic Synthesis: Used as a building block for complex heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate in biological systems involves its interaction with specific molecular targets, such as kinases. The bromine atom and the quinoline ring system facilitate binding to the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt cellular signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate
  • Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate

Comparison: Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

918145-24-1

Molecular Formula

C13H8BrNO2S

Molecular Weight

322.18 g/mol

IUPAC Name

methyl 6-bromothieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C13H8BrNO2S/c1-17-13(16)11-6-8-4-7-5-9(14)2-3-10(7)15-12(8)18-11/h2-6H,1H3

InChI Key

HFIKGDCOPWQXDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C3C=CC(=CC3=C2)Br

Origin of Product

United States

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